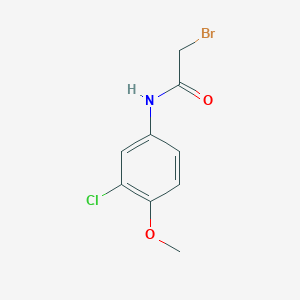
2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide
Descripción general
Descripción
2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H9BrClNO2 and its molecular weight is 278.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, molecular interactions, and pharmacological effects based on diverse scientific literature.
Synthesis and Characterization
The synthesis of this compound typically involves the bromination of N-(3-chloro-4-methoxyphenyl)acetamide. The characterization of the compound is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including:
- U-87 (human glioblastoma)
- MDA-MB-231 (triple-negative breast cancer)
In vitro assays indicated that these compounds could inhibit cell viability effectively, with IC50 values demonstrating their potency compared to standard chemotherapeutic agents. Notably, modifications in the chemical structure, such as the presence of methoxy groups, have been linked to enhanced activity against cancer cells .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Carbonic Anhydrase Isoforms : Some studies suggest that similar compounds inhibit specific carbonic anhydrase (CA) isoforms, which are implicated in tumor progression and metastasis. The inhibition of CA IX has been particularly noted in hypoxic tumor environments, enhancing the efficacy of these compounds .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This effect is often evaluated using flow cytometry and caspase activity assays.
Antioxidant Activity
In addition to anticancer properties, derivatives of this compound have demonstrated antioxidant activity. The DPPH radical scavenging assay is commonly used to evaluate this property, with results indicating that certain derivatives possess antioxidant capabilities comparable to established antioxidants like ascorbic acid .
Case Studies
Several case studies have been published regarding the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A study involving a series of modified acetamides found that those with methoxy substitutions exhibited superior cytotoxicity against U-87 cells compared to controls .
- Mechanistic Insights : Research investigating the interaction between these compounds and CA IX revealed that structural modifications could significantly enhance inhibitory potency, suggesting avenues for further drug development .
Propiedades
IUPAC Name |
2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-14-8-3-2-6(4-7(8)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVALCZCFIHHDAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















